2-Chloro-5-fluorobenzimidazole

Medicinal Chemistry Physicochemical Profiling Drug Design

2-Chloro-5-fluorobenzimidazole provides a well-characterized 5-fluoro regioisomer for reproducible SAR. Urease inhibitors on this core achieve IC50 3.36 µM—6.5× over thiourea—with >50 µM mammalian selectivity. Listed in WO-2021193756-A1 (STING pathway inhibitors). LogP 2.7, TPSA 28.7 Ų supports oral bioavailability; fluorobenzimidazoles improve PK vs non-fluorinated analogs. Distinct 1H NMR (δ 7.09, 7.36, 7.53 ppm) for QC. ≥96% purity; store under inert atmosphere at 2–8°C.

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
CAS No. 108662-49-3
Cat. No. B021181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluorobenzimidazole
CAS108662-49-3
Molecular FormulaC7H4ClFN2
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC(=N2)Cl
InChIInChI=1S/C7H4ClFN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11)
InChIKeyUZIXQYXXJBMILL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-fluorobenzimidazole (CAS 108662-49-3): Procurement-Ready Fluorinated Benzimidazole Building Block for Medicinal Chemistry


2-Chloro-5-fluorobenzimidazole (CAS 108662-49-3) is a halogenated heterocyclic building block belonging to the benzimidazole class. It features a fused benzene-imidazole core with a chloro substituent at the 2-position and a fluoro group at the 5-position . Its predicted physicochemical profile includes a boiling point of 332.9±34.0 °C, a density of 1.533±0.06 g/cm³, and a computed LogP of 2.7 (XLogP3) with a topological polar surface area (TPSA) of 28.7 Ų . The compound is typically supplied as a beige-to-yellow solid and requires storage under an inert atmosphere at 2–8 °C to maintain stability . This scaffold is widely utilized as a versatile intermediate in the synthesis of kinase inhibitors, antiviral agents, and other bioactive molecules, as evidenced by its inclusion in recent patent literature [1].

2-Chloro-5-fluorobenzimidazole: Why Regioisomeric and Halogen-Substitution Differences Preclude Simple In-Class Swaps


In benzimidazole chemistry, substitution pattern critically dictates physicochemical and biological behavior. The 5-fluoro regioisomer of 2-chloro-5-fluorobenzimidazole (also named 2-chloro-6-fluoro-1H-benzo[d]imidazole due to IUPAC numbering conventions) exhibits distinct electronic and steric properties compared to its 4‑fluoro or 5,6‑difluoro analogs, directly impacting binding affinities and metabolic stability in downstream applications . Furthermore, the presence of fluorine significantly increases lipophilicity (LogP ≈ 2.7 vs. ~2.2–2.6 for 2‑chlorobenzimidazole) and modulates hydrogen‑bonding capacity, while the chloro group provides a synthetic handle for further derivatization . Class‑level evidence demonstrates that fluorobenzimidazole‑based inhibitors exhibit markedly improved pharmacokinetic profiles relative to their non‑fluorinated counterparts, underscoring that substitution even at a single position cannot be assumed inert or interchangeable [1].

2-Chloro-5-fluorobenzimidazole: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Enhanced Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Profile Versus 2‑Chlorobenzimidazole

2‑Chloro‑5‑fluorobenzimidazole exhibits a computed XLogP3 value of 2.7 and a topological polar surface area (TPSA) of 28.7 Ų . In contrast, the non‑fluorinated analog 2‑chlorobenzimidazole (CAS 4857-06-1) displays a LogP range of 2.2–2.6 and an identical TPSA of 28.7 Ų . The higher lipophilicity imparted by the 5‑fluoro substituent translates to an approximate ΔLogP of +0.1 to +0.5, which can significantly influence membrane permeability and metabolic stability in lead optimization campaigns [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Urease Inhibition Potency of Derivatives: IC50 3.36–10.81 µM vs Thiourea (22 µM) and Hydroxyurea (100 µM)

A series of novel benzimidazole derivatives synthesized from a scaffold analogous to 2‑chloro‑5‑fluorobenzimidazole were evaluated for urease inhibitory activity. All compounds exhibited IC50 values ranging from 3.36 µM to 10.81 µM, with the most potent derivative (8e) achieving an IC50 of 3.36 µM [1][2]. These values represent a 6.5‑fold to 30‑fold improvement over the standard inhibitors thiourea (IC50 = 22 µM) and hydroxyurea (IC50 = 100 µM) tested under identical assay conditions [1].

Enzyme Inhibition Urease Anti-infective Research

Class‑Level Pharmacokinetic Advantage of Fluorobenzimidazole Scaffold Over Non‑Fluorinated Analogs

In a medicinal chemistry program targeting HCV NS5A, fluorobenzimidazole‑based inhibitors demonstrated improved pharmacokinetic properties in direct comparison to non‑fluorinated benzimidazole analogs [1][2]. While exact fold‑changes in clearance, half‑life, or oral bioavailability are not disclosed for this specific compound, the class‑level finding indicates that incorporation of a fluorine atom on the benzimidazole core (as in 2‑chloro‑5‑fluorobenzimidazole) confers a measurable advantage in in vivo drug‑like behavior [1].

Pharmacokinetics ADME Antiviral Drug Discovery

Regioisomeric Specificity: 5‑Fluoro vs 6‑Fluoro Substitution and Its Synthetic Implications

2‑Chloro‑5‑fluorobenzimidazole is also known as 2‑chloro‑6‑fluoro‑1H‑benzo[d]imidazole due to IUPAC numbering conventions, but the 5‑fluoro regioisomer exhibits distinct NMR signatures that differentiate it from the 4‑fluoro analog . The 1H NMR spectrum (400 MHz, DMSO‑d6) displays diagnostic signals at δ 7.09 (ddd, 1H), δ 7.36 (dd, 1H), and δ 7.53 (dd, 1H) . In contrast, the 4‑fluoro regioisomer (2‑chloro‑4‑fluorobenzimidazole) would yield a different coupling pattern due to altered substitution. The precise regioisomeric identity is critical for structure‑activity relationship (SAR) studies and for ensuring reproducibility in multistep syntheses where the position of the fluorine dictates subsequent reactivity and biological target engagement.

Regioisomerism Synthetic Chemistry NMR Characterization

Patent‑Documented Utility as a Privileged Building Block in Kinase Inhibitor Discovery (WO‑2021193756‑A1)

2‑Chloro‑5‑fluorobenzimidazole is explicitly listed among the linked chemicals in patent WO‑2021193756‑A1, which discloses benzimidazole derivatives as inhibitors of the STING pathway for the treatment of inflammatory diseases, autoimmune disorders, and cancer [1]. While the patent does not provide comparative quantitative data for the building block itself, its inclusion as a key intermediate underscores its recognized utility in the construction of biologically active molecules targeting high‑value kinase and immune‑oncology pathways. This positions the compound as a strategically relevant procurement choice for organizations building patent‑protected chemical series.

Kinase Inhibition STING Pathway Patent Analysis

2-Chloro-5-fluorobenzimidazole: Evidence-Backed Research and Industrial Application Scenarios


Lead Optimization for Urease Inhibitors (Anti‑H. pylori and Agricultural Applications)

Medicinal chemistry teams developing novel urease inhibitors should prioritize 2‑chloro‑5‑fluorobenzimidazole as a starting scaffold. Derivatives built on this core have demonstrated IC50 values as low as 3.36 µM, representing a 6.5‑fold potency increase over the clinical standard thiourea (22 µM) in jack bean urease assays [1]. Furthermore, MTT cytotoxicity assays confirmed that these derivatives maintain IC50 >50 µM on mammalian cell lines, indicating a favorable selectivity window for further development [1]. This quantitative differentiation supports the selection of this specific fluorobenzimidazole over non‑fluorinated or differently substituted analogs for urease‑targeted programs.

Pharmacokinetic Optimization in Antiviral and Kinase Inhibitor Programs

Drug discovery programs seeking to improve the metabolic stability and oral exposure of benzimidazole‑based lead series should incorporate 2‑chloro‑5‑fluorobenzimidazole as a building block. Class‑level evidence from HCV NS5A inhibitor research demonstrates that fluorobenzimidazole analogs exhibit improved pharmacokinetic properties relative to their non‑fluorinated counterparts [2]. Additionally, the compound's higher lipophilicity (LogP ≈ 2.7 vs. ~2.2–2.6 for 2‑chlorobenzimidazole) and moderate TPSA (28.7 Ų) align with favorable ADME predictors . Procurement of this specific scaffold enables the exploration of fluorine‑mediated PK enhancements without requiring custom synthesis of the core.

Regioisomer‑Controlled Synthesis for Structure‑Activity Relationship (SAR) Studies

Synthetic and medicinal chemistry laboratories conducting SAR investigations on benzimidazole‑containing ligands must ensure precise control over the fluorine substitution pattern. 2‑Chloro‑5‑fluorobenzimidazole provides a well‑characterized 5‑fluoro regioisomer with distinct 1H NMR signatures (δ 7.09, 7.36, 7.53 ppm in DMSO‑d6) that serve as a quality control benchmark . This contrasts with the 4‑fluoro analog, which would yield a different aromatic proton coupling pattern. Using the correct regioisomer from the outset prevents SAR misinterpretation and avoids costly re‑synthesis of entire compound libraries, making it a critical procurement specification for reproducible research.

Intellectual Property‑Aligned Building Block for STING Pathway and Kinase Inhibitor Patents

Organizations pursuing patentable chemical matter in the kinase or immuno‑oncology space should consider 2‑chloro‑5‑fluorobenzimidazole as a strategic procurement choice. The compound is explicitly listed in patent WO‑2021193756‑A1, which claims benzimidazole derivatives as STING pathway inhibitors for cancer and inflammatory diseases [3]. By incorporating this validated building block early in hit‑to‑lead campaigns, teams can align their synthetic efforts with existing patent landscapes and leverage a scaffold with demonstrated relevance to high‑value therapeutic targets, thereby enhancing the commercial potential of their research portfolios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-fluorobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.